molecular formula C31H44O7 B162371 Milbemycin A3 CAS No. 51596-10-2

Milbemycin A3

Katalognummer B162371
CAS-Nummer: 51596-10-2
Molekulargewicht: 528.7 g/mol
InChI-Schlüssel: ZLBGSRMUSVULIE-GSMJGMFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milbemycin A3 is a milbemycin, a group of macrolide antibiotics with excellent acaricidal, insecticidal, and anthelmintic activities . It is a natural product found in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus .


Synthesis Analysis

Milbemycins are products of fermentation by Streptomyces species . The biosynthetic cluster from S. bingchenggensis and S. nanchanggensis have been sequenced and analyzed . An alternative pathway to higher yields was demonstrated when select genes from S. avermitilis were swapped out so the avermectin producer makes milbemycin instead .


Molecular Structure Analysis

The molecular structures of Milbemycin A3 were unambiguously established by a single crystal X-ray analysis of the solid solution of both compounds . The molecular formula of Milbemycin A3 is C31H44O7 .


Chemical Reactions Analysis

The production of Milbemycin A3 involves the coordination of acyl-coenzyme A supply pathways in Streptomyces bingchenggensis . The precursor biosynthetic pathways were reconstructed to fine-tune the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .


Physical And Chemical Properties Analysis

Milbemycin A3 has a molecular weight of 528.7 g/mol . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

  • Agriculture

    • Summary of Application : Milbemycin A3/A4, the main components of the milbemycins biosynthetic pathway, have been developed as acaricides, insecticides, and anthelmintics . They are used to control mites due to their extremely high and broad-spectrum activity against insects and parasites .
    • Methods of Application : Milbemycin A3/A4 are applied as a pesticide in agricultural fields. The specific method of application can vary depending on the type of crop and the specific pest being targeted .
    • Results or Outcomes : The use of Milbemycin A3/A4 has been shown to effectively control mites and other pests, contributing to increased crop yields .
  • Medical and Veterinary Industries

    • Summary of Application : Due to their low toxicity in mammals, milbemycins and their derivatives are widely used in medical and veterinary industries .
    • Methods of Application : In the medical field, these compounds can be administered orally or topically to treat various parasitic infections. In the veterinary field, they are often used to prevent heartworm and other parasitic infections in dogs and cats .
    • Results or Outcomes : Milbemycin A3/A4 have been shown to be effective in treating various parasitic infections with minimal side effects .
  • Biotechnology

    • Summary of Application : Milbemycin A3/A4 are produced by several Streptomyces species. The biosynthetic pathways and regulatory networks for the cellular production of milbemycins have been investigated .
    • Methods of Application : Techniques such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis are used to improve the production of milbemycin and its derivatives .
    • Results or Outcomes : Research progress indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin .
  • Pesticide Production

    • Summary of Application : Milbemycin A3 and A4 are the main components of milbemycin-derived products, which require a component ratio A4:A3 of 2.3- to 4.0-fold . They are used to produce pesticides due to their high insecticidal activity and environmental compatibility .
    • Methods of Application : These compounds are used in the production of various pesticides. The specific method of application can vary depending on the type of pest being targeted .
    • Results or Outcomes : The use of Milbemycin A3/A4 in pesticide production has been shown to be effective in controlling various pests .
  • Genetic Engineering

    • Summary of Application : The precursor biosynthetic pathways of Milbemycin A3/A4 have been reconstructed to fine-tune the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .
    • Methods of Application : Techniques such as genome minimization, systematic metabolic engineering, and synthetic biology approaches are used to optimize the component ratio of A4:A3 in milbemycin fermentation products .
    • Results or Outcomes : An engineered strain with 39.5% milbemycin titer improvement to 3417.88 mg/L and a qualified component ratio A4:A3 of 3.3-fold was obtained .
  • Veterinary Drugs
    • Summary of Application : Milbemycin A3 and A4 have been semi-synthetically modified to produce milbemycin oxime, which is marketed as a new veterinary drug against parasites of pet animals in Japan, USA, Europe, and China .
    • Methods of Application : These compounds can be administered orally or topically to treat various parasitic infections in pets .
    • Results or Outcomes : Milbemycin oxime has been shown to be effective in treating various parasitic infections in pets with minimal side effects .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Milbemycin A3 . Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis .

Eigenschaften

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGSRMUSVULIE-GSMJGMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058391
Record name Milbemectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

43 °C (Closed cup) /Ultiflora Miticide/
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C)
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

9.8X10-11 mm Hg at 20 °C
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Milbemycin A3

Color/Form

White, crystalline powder (Technical grade)

CAS RN

51596-10-2, 51570-36-6, 122666-95-9
Record name (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-methyl-, (6R,25R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 51570-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILBEMYCIN A3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76Y8Z9GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

212-215 °C
Record name MILBEMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin A3
Reactant of Route 2
Milbemycin A3
Reactant of Route 3
Milbemycin A3
Reactant of Route 4
Milbemycin A3
Reactant of Route 5
Milbemycin A3
Reactant of Route 6
Milbemycin A3

Citations

For This Compound
212
Citations
Y Zhang, H He, H Liu, H Wang… - Microbial cell …, 2016 - microbialcellfactories.biomedcentral …
… Overexpression of an extra copy of milR under the control of its native promoter significantly increased production of milbemycin A3/A4 in a high-producing industrial strain S. …
L Li, D Zhou, A Chen, J Huang, H Zhang… - The Journal of …, 2015 - nature.com
… Comparison of the 1H NMR data (Table 1) of 1 with those of the milbemycin A3 suggested that 1 was similar to milbemycin A3 9. The differences between 1 and milbemycin A3 were …
Number of citations: 3 www.nature.com
S SADAKANE, K TANAKA, E MURAOKA, M Ando - J Pesticide Science, 1992 - jlc.jst.go.jp
The metabolic fates of milbemycin A3 and A4 (M. A3 and M. A4) were examined by oral administration of M. A3 and M. A4 labeled with 3H at 5-position to male and female rats at 5 mg/…
Number of citations: 6 jlc.jst.go.jp
H Wang, X Cheng, Y Liu, S Li, Y Zhang, X Wang… - Applied microbiology …, 2020 - Springer
… This work focused on abolishing α9, α10, and β-family milbemycins and improving milbemycin A3/A4 production by identifying and engineering the gene participating in α9/α10 …
Number of citations: 10 link.springer.com
MS Kim, WJ Cho, MC Song, SW Park, K Kim, E Kim… - Microbial cell …, 2017 - Springer
… A simple metabolic engineering strategy also increased milbemycin A3/A4 titers in S. … further improvement of milbemycin A3/A4 titers by conventional metabolic engineering. …
Number of citations: 34 link.springer.com
K Nakagawa, K Sato, Y TSUKAMOTO… - The Journal of …, 1994 - jstage.jst.go.jp
… Milbemycin A3(2a) (600mg) was also converted by the strain. The culture broth was extracted and evaporated in a similar methodas for milbemycin A4.EtOAc extract wasseparated by a …
Number of citations: 7 www.jstage.jst.go.jp
XJ Wang, XC Wang, WS Xiang - World Journal of Microbiology and …, 2009 - Springer
… r and DOG r was obtained and its production of milbemycin A3 and A4 reached 1,450 μg/ml, which … The production of milbemycin A3 and A4 by S. bingchenggensis BC-109-6 in a 50-l …
Number of citations: 47 link.springer.com
YS Yan, HY Xia - Archives of Microbiology, 2021 - Springer
… compounds are milbemycin A3 and A4 (Fig. 1). … of milbemycin A3/A4 and disruption of cyp41 abolished most milbemycin α9/10 production and mildly enhanced the titer of milbemycin A3…
Number of citations: 9 link.springer.com
CL Haber, CL Heckaman, GP Li… - Antimicrobial agents …, 1991 - Am Soc Microbiol
A high-volume screen for anthelmintic microbial metabolites with an avermectinlike mode of action was developed. The primary screen used the free-living nematode Caenorhabditis …
Number of citations: 25 journals.asm.org
K Nonaka, T Tsukiyama, Y OKAMOIO, K Sato… - The Journal of …, 2000 - jstage.jst.go.jp
Twelve newmilbemycins have been isolated and characterized from some strains derived from Streptomyces hygroscopicus subsp. aureolacrimosus SANK60286 and SANK60526. The …
Number of citations: 38 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.